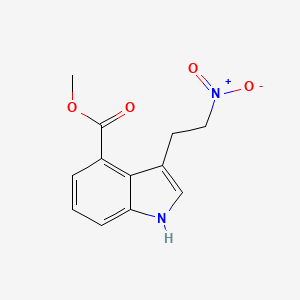![molecular formula C12H11N3O3S2 B7880040 [(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid](/img/structure/B7880040.png)
[(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors, such as thiosemicarbazides, with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 2-Methylphenyl Group: The 2-methylphenyl group is introduced through a nucleophilic substitution reaction, where an amine group reacts with a suitable electrophile.
Attachment of the Thioacetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
[(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
[(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound is explored for its use in the development of new materials with unique properties, such as conductivity and stability.
Industry: It is used in the synthesis of other complex molecules and as a precursor in various industrial processes.
作用机制
The mechanism of action of [(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes such as DNA replication or protein synthesis. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
相似化合物的比较
[(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2-thiol: Known for its antimicrobial and anticancer properties.
2-Amino-1,3,4-thiadiazole: Studied for its potential as an anti-inflammatory and anticonvulsant agent.
5-Phenyl-1,3,4-thiadiazole-2-thiol: Explored for its antioxidant and antimicrobial activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-[[5-[(2-methylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S2/c1-7-4-2-3-5-8(7)13-10(18)11-14-15-12(20-11)19-6-9(16)17/h2-5H,6H2,1H3,(H,13,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMUQALKMADHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NN=C(S2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-{[(benzoylamino)carbonothioyl]amino}-4,6-dimethylnicotinate](/img/structure/B7879967.png)
![Ethyl 1-[(3-methylphenyl)methyl]imidazole-2-carboxylate;hydrochloride](/img/structure/B7879972.png)
![3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B7879980.png)
![3-[1-(3-Pyridyl)-2-nitroethyl]-1H-indole](/img/structure/B7880001.png)
![4-(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid](/img/structure/B7880003.png)
![4-{5-[3-(1H-imidazol-1-ylcarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]pyridin-2-yl}morpholine](/img/structure/B7880019.png)
![2-methyl-7-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B7880027.png)
![Ethyl 1-(5-cyano-4-(3-hydroxyphenyl)-6-{[(trifluoromethyl)sulfonyl]oxy}pyridin-2-yl)cyclopropanecarboxylate](/img/structure/B7880033.png)
![tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutylcarbamate](/img/structure/B7880039.png)
![3-[(cyclohexylamino)methyl]-N,N,1-trimethyl-1H-indole-5-sulfonamide](/img/structure/B7880041.png)
![ethyl [2,3-dioxo-4-(pyridin-4-ylmethyl)-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl]acetate](/img/structure/B7880042.png)
![4-[4-(Morpholin-4-ylcarbonyl)benzyl]-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B7880048.png)
![2-{[1-(3-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B7880051.png)
